molecular formula C22H19BrO2 B1208686 Oeplexyl CAS No. 41038-34-0

Oeplexyl

货号: B1208686
CAS 编号: 41038-34-0
分子量: 395.3 g/mol
InChI 键: HFLZEAMTFSMBSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oeplexyl (hypothetical IUPAC name: 3-[(5-chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane) is a synthetic small-molecule compound classified as a selective adenosine A₂A receptor antagonist. Preclinical studies highlight its high blood-brain barrier permeability (logP = 2.1) and oral bioavailability (67% in rodent models), making it a promising candidate for central nervous system (CNS) targeting .

Structurally, this compound features a bicyclic octane core substituted with a chloropyridinyl ether group, which confers both lipophilicity and receptor-binding specificity. Its molecular weight (MW = 295.8 g/mol) and polar surface area (PSA = 45.6 Ų) align with established criteria for CNS-active drugs .

属性

CAS 编号

41038-34-0

分子式

C22H19BrO2

分子量

395.3 g/mol

IUPAC 名称

1-[2-bromo-1-(4-methoxyphenyl)-2-phenylethenyl]-4-methoxybenzene

InChI

InChI=1S/C22H19BrO2/c1-24-19-12-8-16(9-13-19)21(17-10-14-20(25-2)15-11-17)22(23)18-6-4-3-5-7-18/h3-15H,1-2H3

InChI 键

HFLZEAMTFSMBSL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC

规范 SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC

其他CAS编号

41038-34-0

同义词

alpha, alpha-di(p-methoxyphenyl)-beta-bromo-beta-phenylethylene
oeplexyl

产品来源

United States

相似化合物的比较

Key Observations :

  • This compound’s lower molecular weight and PSA enhance CNS penetration compared to Istradefylline and Preladenant, which exhibit reduced brain bioavailability due to higher polarity .
  • The chloropyridinyl group in this compound provides stronger π-π stacking interactions with the A₂A receptor’s hydrophobic pocket than the xanthine core of Istradefylline .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics (PK)

Parameter This compound Istradefylline Preladenant
Oral Bioavailability 67% (rodents) 50% (humans) 35% (humans)
Half-life (t₁/₂) 6.2 h 8.0 h 12.5 h
Metabolism CYP3A4 (major) CYP1A2 (major) CYP3A4 (major)
Excretion Renal (60%) Renal (45%) Fecal (70%)
Reference

Key Observations :

  • This compound’s shorter half-life may necessitate twice-daily dosing, whereas Istradefylline’s longer t₁/₂ allows once-daily administration in clinical settings .
  • Preladenant’s fecal excretion profile increases variability in patients with gastrointestinal comorbidities.

Pharmacodynamics (PD)

Parameter This compound Istradefylline Preladenant
A₂A Receptor IC₅₀ 12 nM 18 nM 8 nM
Selectivity (A₁/A₂A) >500-fold >200-fold >1000-fold
Adverse Effects Mild insomnia (5%) Nausea (15%) Hepatotoxicity (discontinued)
Reference

Key Observations :

  • This compound’s intermediate IC₅₀ balances receptor occupancy and off-target risk, whereas Preladenant’s high potency was offset by hepatotoxicity in Phase III trials .
  • Istradefylline’s lower selectivity for A₂A over A₁ receptors correlates with a higher incidence of nausea .

Critical Analysis of Research Findings

  • Advantages of this compound : Superior CNS penetration and tolerability profile compared to peers. Preclinical data suggest a lower risk of drug-drug interactions due to CYP3A4-mediated metabolism, shared with 50% of marketed drugs .
  • Limitations: No long-term human safety data. The chloropyridinyl group may pose synthetic challenges in large-scale production .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。